![molecular formula C12H14N4O4 B579562 N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline CAS No. 16278-09-4](/img/structure/B579562.png)
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline is an organic compound characterized by the presence of a cyclopropane ring substituted with a hydrazono group and a dinitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate cyclopropane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazono group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dinitrophenyl group to an amino group.
Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The dinitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazono group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dinitrophenyl)hydrazono derivatives: These compounds share the dinitrophenylhydrazono moiety and exhibit similar chemical properties.
Cyclopropane derivatives: Compounds with a cyclopropane ring and various substituents.
Uniqueness
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline is unique due to the combination of the cyclopropane ring and the dinitrophenylhydrazono group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
16278-09-4 |
|---|---|
Molecular Formula |
C12H14N4O4 |
Molecular Weight |
278.268 |
IUPAC Name |
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C12H14N4O4/c1-7-5-10(7)8(2)13-14-11-4-3-9(15(17)18)6-12(11)16(19)20/h3-4,6-7,10,14H,5H2,1-2H3/b13-8- |
InChI Key |
ZCXARRNSXORVLV-JYRVWZFOSA-N |
SMILES |
CC1CC1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Synonyms |
1-[1-[2-(2,4-Dinitrophenyl)hydrazono]ethyl]-2-methylcyclopropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)
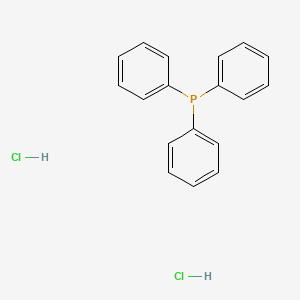

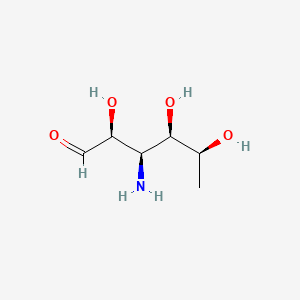
![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)
![(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B579489.png)
![[(2R)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579490.png)
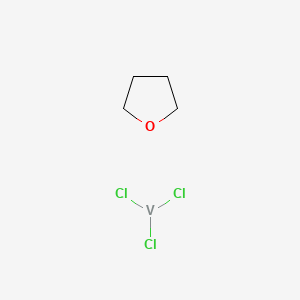
![[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate](/img/structure/B579494.png)
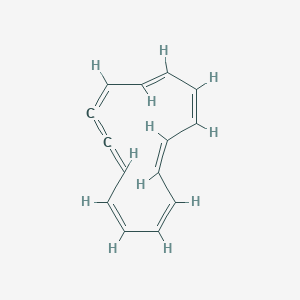
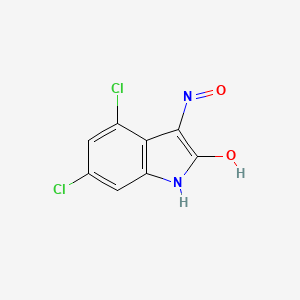
![1-Ethyl-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]pyridin-1-ium tetrafluoroborate](/img/structure/B579498.png)
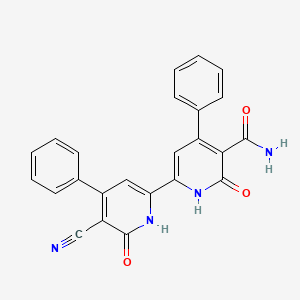
![6H-Pyrrolo[3,4-g]quinoxaline](/img/structure/B579502.png)
